molecular formula C4H4N4O3S B12971089 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide

Katalognummer: B12971089
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: BSAXWMSAVVOOHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide include other heterocyclic compounds containing nitrogen and sulfur atoms, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C4H4N4O3S

Molekulargewicht

188.17 g/mol

IUPAC-Name

2,2-dioxo-1,5-dihydroimidazo[4,5-c][1,2,6]thiadiazin-4-one

InChI

InChI=1S/C4H4N4O3S/c9-4-2-3(6-1-5-2)7-12(10,11)8-4/h1,7H,(H,5,6)(H,8,9)

InChI-Schlüssel

BSAXWMSAVVOOHO-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1)C(=O)NS(=O)(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.